
1,10-Phenanthrolin-4-ol
Overview
Description
1,10-Phenanthrolin-4-ol is a ligand used in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .
Synthesis Analysis
1,10-Phenanthrolin-4-ol has been used in the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . It has also been used as a ligand in base-metal catalysts for alkene hydrosilylation .Molecular Structure Analysis
The molecular formula of 1,10-Phenanthrolin-4-ol is C12H8N2O . The structure of the molecule has been determined from the potential energy scan by varying the dihedral angles at B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
1,10-Phenanthrolin-4-ol has been used in copper-catalyzed cascade reactions . It has also been used in iron-catalyzed alkene hydrosilylation . The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu(II) and Co(II) nitrates afforded the complexes .Physical And Chemical Properties Analysis
1,10-Phenanthrolin-4-ol has a molecular weight of 196.21 . Its absorption and electrochemical properties can be tuned by introducing or modifying substituents in its structure .Scientific Research Applications
Catalytic Applications
1,10-Phenanthrolin-4-ol and its metal complexes are known for their interesting catalytic properties. They are used in various catalytic processes due to their ability to facilitate reactions by providing an alternative pathway with a lower activation energy .
Redox Applications
The compound is also involved in redox chemistry, where it participates in electron transfer reactions. Its planar aromatic structure is expected to induce unique features in the corresponding N-oxides, which can be utilized in redox applications .
Photochemical Applications
Due to its structural properties, 1,10-Phenanthrolin-4-ol is used in photochemical applications. It can be a starting material for synthetic organic, inorganic, and supramolecular chemistry, particularly in the development of luminescent materials .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,10-Phenanthrolin-4-ol primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in the biological activities of their respective organisms.
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, 1,10-Phenanthrolin-4-ol is known to inhibit metallopeptidases, such as carboxypeptidase A . The inhibition occurs by removal and chelation of the metal ion required for catalytic activity, rendering the enzyme inactive .
Biochemical Pathways
It is known that the compound’s interaction with its targets can disrupt the normal functioning of these proteins, potentially affecting the pathways they are involved in .
Result of Action
The molecular and cellular effects of 1,10-Phenanthrolin-4-ol’s action largely depend on its interaction with its targets. By inhibiting the activity of specific proteins, the compound can alter cellular processes, potentially leading to various biological effects .
properties
IUPAC Name |
1H-1,10-phenanthrolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYBEGHUZQSYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395726 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23443-31-4 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



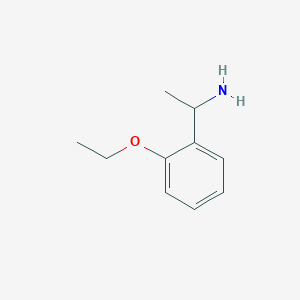
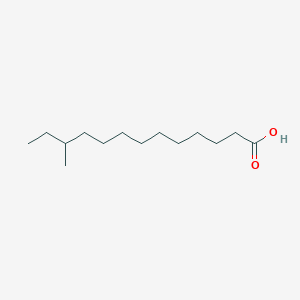
![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)
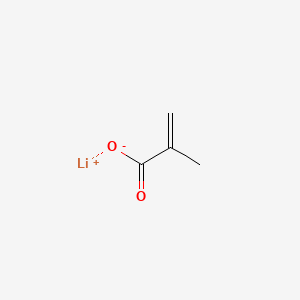
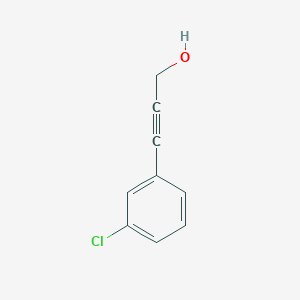

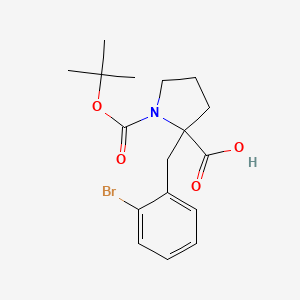


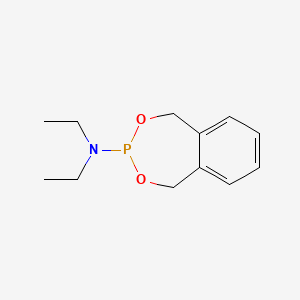



![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)